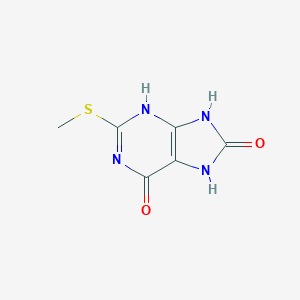

6,8-Dihydroxy-2-methylmercaptopurine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylsulfanyl-7,9-dihydro-1H-purine-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c1-13-6-9-3-2(4(11)10-6)7-5(12)8-3/h1H3,(H3,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNKHLJAVYVWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=O)N1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281732 | |

| Record name | 6,8-DIHYDROXY-2-METHYLMERCAPTOPURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14443-37-9 | |

| Record name | MLS002638901 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,8-DIHYDROXY-2-METHYLMERCAPTOPURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Synthetic Pathways for Purine (B94841) Derivatives Incorporating Methylthio Moieties

The introduction of a methylthio group onto a purine scaffold is a key step in the synthesis of 2-methylmercaptopurine derivatives. This can be achieved through various mechanistic routes involving purine precursors and specific methylthiolating agents. Furthermore, the synthesis of related thiopurine analogues provides a broader context for understanding the chemical space and potential applications of these compounds.

Mechanistic Routes Involving Purine Precursors and Methylthiolating Agents

The synthesis of purine derivatives with a methylthio group often starts with a suitable purine precursor. For instance, the synthesis of 2-substituted derivatives of 7-methyl-6-(1-methyl-4-nitroimidazol-5-ylthio)purines, which are analogues of azathioprine (B366305), involves the reaction of 2-substituted 6-purinethiones with 5-chloro-1-methyl-4-nitroimidazole. This key step is preceded by the preparation of the corresponding 2-substituted 6-purinones and 6-chloropurines, which are then converted to the necessary 6-purinethione. researchgate.net

Another approach involves the direct S-dialkylaminoalkylation of appropriate purinethiones to yield 2-substituted 6-(dialkylaminoalkylthio)-7-methylpurines and 2,6-bis(dialkylaminoalkylthio)-7-methylpurines. researchgate.net These methods highlight the versatility of using purinethiones as key intermediates in the synthesis of various thiopurine derivatives. The specific methylthiolating agent used and the reaction conditions can be tailored to achieve the desired substitution pattern on the purine ring.

Synthesis of Related Thiopurine Analogues

The synthesis of a wide array of thiopurine analogues has been a subject of extensive research to explore their biological activities and potentially reduce the toxicities associated with parent compounds. nih.gov For example, new thiopurines featuring propargylthio, pyrrolidinobutynylthio, sulfenamide, and sulfonamide groups in the pyrimidine (B1678525) ring have been synthesized and evaluated for their anticancer activity. nih.gov

One notable synthetic strategy involves a two-step procedure to create tricyclic thiopurine analogues. This process begins with the reaction of guanosine (B1672433) with chloroacetaldehyde (B151913) or bromoacetone (B165879) to form a tricyclic guanosine analogue. mdpi.com This intermediate is then further modified to introduce the sulfur atom, leading to the final tricyclic thiopurine derivative. mdpi.com The structures of these novel compounds are typically confirmed using spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry. mdpi.com

The table below summarizes some examples of synthesized thiopurine analogues and their observed activities.

| Compound Class | Example Compound | Observed Activity | Reference |

| Pyrrolidinobutynylthiopurines | 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine | Potent activity against glioblastoma and melanoma cell lines | nih.gov |

| Dialkylaminoalkylthiopurines | 2-Substituted 6-(dialkylaminoalkylthio)-7-methylpurines | Good activity against glioblastoma cell lines | nih.gov |

| Azathioprine Analogues | 2-Substituted derivatives of 7-methyl-6-(1-methyl-4-nitroimidazol-5-ylthio)purines | More active than azathioprine against glioblastoma and melanoma cell lines | nih.gov |

| Tricyclic Thiopurine Analogues | Guanosine analogues with an additional five-membered ring and a sulfur atom | Potential for further detailed studies as cytotoxic agents | mdpi.com |

Strategies for Advanced Chemical Derivatization and Analog Development

To improve the therapeutic potential of purine-based compounds, medicinal chemists employ advanced derivatization strategies. These include the design of novel structural derivatives, the development of prodrugs for better delivery and activation, and the exploration of bioisosteric replacements to fine-tune the physicochemical and pharmacological properties of the molecules.

Design and Synthesis of Novel Structural Derivatives (e.g., Heterocyclic Substituted 1,2,4-Triazole-Sulfhydryl Moieties)

The incorporation of heterocyclic moieties, such as 1,2,4-triazole (B32235), into the purine framework represents a promising strategy for developing novel derivatives. nih.govnih.gov Triazoles and their derivatives are known to interact with various biological targets due to the presence of three nitrogen atoms and an electron-rich system, which facilitate interactions through hydrogen bonds, coordination, and other forces. researchgate.net

The synthesis of 1,2,4-triazole derivatives often involves a multi-step process. nih.gov For example, the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols can be achieved from a carboxylic acid ester, which is converted to a hydrazide, then to an oxadiazole-thione, and finally cyclized with hydrazine (B178648) hydrate. nih.gov This triazole-thiol can then be reacted with various aldehydes to generate a library of Schiff base derivatives. nih.gov

Another approach involves the synthesis of new spiro-type 1,2,4-triazoles from amidrazones and cyclic ketones. nih.gov The design and synthesis of such novel structural derivatives aim to explore new chemical space and identify compounds with improved biological activity profiles.

Prodrug Approaches for Enhanced Intracellular Delivery and Bioactivation (e.g., Nucleoside 5′-O-Monophosphate Derivatization)

Prodrug strategies are widely used to overcome challenges in drug therapy, such as poor solubility or limited absorption. For thiopurines, which are themselves prodrugs requiring extensive metabolism to become active, further derivatization can optimize their delivery and activation. nih.govnih.gov

One such strategy is the derivatization into nucleoside 5'-O-monophosphates. biolog.dejenabioscience.com This approach can enhance intracellular delivery and subsequent bioactivation. For example, 6-mercaptopurine (B1684380) is metabolized to 6-thioguanine (B1684491) nucleotides (6-TGNs), which are the active metabolites. nih.gov The initial step in this metabolic pathway is the conversion to 6-thioinosine monophosphate (6-TIMP) by the enzyme hypoxanthine-guanine phosphoribosyl transferase (HPRT). nih.gov By delivering the drug as a 5'-O-monophosphate, this initial phosphorylation step can potentially be bypassed, leading to more efficient formation of the active species.

Other prodrug approaches include the use of nitroimidazole moieties to protect a reactive thiol group, thereby increasing stability and oral bioavailability. acs.org These strategies aim to improve the pharmacokinetic profile and therapeutic efficacy of the parent drug. google.com

Exploration of Bioisosteric Replacements in Purine Frameworks

Bioisosteric replacement is a powerful tool in drug design, where an atom or a group of atoms is exchanged with a broadly similar alternative to create a new molecule with improved properties. cambridgemedchemconsulting.comdrughunter.com This strategy can modulate a compound's physicochemical parameters, biological activity, and metabolic stability. mdpi.comprinceton.edu

In the context of purine frameworks, the classical bioisosteric replacement of a carbon atom with a nitrogen atom can significantly alter the electronic and steric properties of the molecule, potentially leading to improved pharmacological profiles. mdpi.com Researchers have designed and synthesized various purine isosteres, such as pyrrolo[2,3-c]pyridines, pyrrolo[3,2-d]pyrimidines, and pyrazolo[4,3-d]pyrimidines, as antiproliferative agents. mdpi.comnih.gov

The strategic introduction of different substituents at various positions on these bioisosteric scaffolds allows for the exploration of structure-activity relationships. mdpi.com For instance, replacing a pyridine (B92270) ring with a bioisosteric pyridazine (B1198779) or pyrimidine nucleus has been used to generate novel ligands for nicotinic acetylcholine (B1216132) receptors. nih.gov This approach of bioisosteric modification has also been applied to develop novel anti-inflammatory agents based on researchgate.netnih.govmdpi.comtriazino[2,3-c]quinazolines. nih.gov

The table below provides examples of common bioisosteric replacements. cambridgemedchemconsulting.com

| Original Group | Bioisosteric Replacement(s) |

| H | D, F |

| CH3 | NH2, OH, F, Cl |

| Cl | PH2, SH, CN |

| Br | iPr, CF3 |

| I | tBu, CF3 |

| -CH= | -N= |

| Phenyl | Pyridyl, Thienyl |

This strategic replacement of functional groups within the purine framework allows for the fine-tuning of molecular properties to optimize therapeutic potential.

Advanced Metabolism and Biotransformation Pathways

Intracellular Metabolic Conversion of 6,8-Dihydroxy-2-methylmercaptopurine Precursors (e.g., 6-Mercaptopurine)

6-Mercaptopurine (B1684380) (6-MP), a prodrug, requires intracellular activation to exert its cytotoxic effects. nih.gov This activation is primarily achieved through anabolic pathways that convert 6-MP into thiopurine nucleotides. These pathways are in competition with catabolic pathways, such as oxidation and methylation, which lead to inactive metabolites. nih.gov The anabolic conversion begins with the uptake of 6-MP into the cell, a process facilitated by various solute carrier proteins. nih.govnih.gov Once inside the cell, 6-MP embarks on a series of enzymatic reactions that constitute its anabolic metabolism. nih.gov

Anabolic Pathways: Phosphoribosylation and Thionucleotide Formation

The primary anabolic route for 6-MP activation is phosphoribosylation, which leads to the formation of various thionucleotides. nih.gov This process is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) and results in a cascade of reactions that produce the therapeutically active metabolites. nih.govresearchgate.net

Role of Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT)

Hypoxanthine-guanine phosphoribosyltransferase (HPRT) is a pivotal enzyme in the metabolism of purines and their analogs, including 6-MP. youtube.comnih.gov It catalyzes the conversion of 6-MP to thioinosine monophosphate (TIMP) by transferring a phosphoribosyl group from 5-phospho-D-ribose-1-pyrophosphate (PRPP). nih.govchemicalbook.com This reaction is a critical step, as it commits 6-MP to the anabolic pathway, leading to the formation of active thioguanine nucleotides (TGNs). researchgate.netnih.gov The activity of HPRT can significantly influence the concentration of TGNs, with higher HPRT activity potentially leading to increased levels of these active metabolites. nih.gov

Formation of Thioinosine Monophosphate (TIMP) as a Central Intermediate

The product of the HPRT-catalyzed reaction, thioinosine monophosphate (TIMP), is a central intermediate in the anabolic metabolism of 6-MP. nih.govyoutube.comwikipedia.org TIMP, also known as thioinosinic acid, serves as the precursor for the subsequent formation of other important thiopurine nucleotides. researchgate.netnih.gov Its formation is a key determinant of the subsequent metabolic fate of 6-MP, directing it towards the production of therapeutically active compounds. researchgate.netresearchgate.net

Conversion to Thioxanthosine Monophosphate (TXMP) via Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

Following its formation, TIMP is converted to thioxanthosine monophosphate (TXMP). nih.govresearchgate.net This conversion is catalyzed by the enzyme inosine monophosphate dehydrogenase (IMPDH). nih.govresearchgate.net IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides and plays a crucial role in the metabolic pathway of 6-MP by facilitating the progression towards the formation of thioguanine nucleotides. nih.govnih.gov

Subsequent Formation of Thioguanine Monophosphate (TGMP) via Guanosine (B1672433) Monophosphate Synthetase (GMPS)

Thioxanthosine monophosphate (TXMP) is then converted to thioguanine monophosphate (TGMP). nih.govresearchgate.net This reaction is catalyzed by the enzyme guanosine monophosphate synthetase (GMPS). nih.govresearchgate.net The formation of TGMP is a significant step, as it is the first of the thioguanine nucleotides, which are the primary mediators of the cytotoxic effects of 6-MP. nih.govtandfonline.commedchemexpress.com

Further Phosphorylation to Thioguanine Di- and Triphosphates (TGDP, TGTP)

Thioguanine monophosphate (TGMP) undergoes further phosphorylation to form thioguanine diphosphate (B83284) (TGDP) and thioguanine triphosphate (TGTP). nih.govyoutube.comresearchgate.net These phosphorylation steps are carried out by cellular kinases. tandfonline.com TGDP and TGTP, along with other thioguanine nucleotides, are collectively known as 6-thioguanine (B1684491) nucleotides (TGNs). nih.gov TGTP is considered a major active metabolite responsible for the therapeutic effects of azathioprine (B366305), a prodrug of 6-MP. nih.gov The incorporation of these thioguanine nucleotides into DNA and RNA leads to cytotoxicity. nih.gov

| Enzyme | Substrate | Product | Role in Metabolism |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) | 6-Mercaptopurine (6-MP) | Thioinosine Monophosphate (TIMP) | Initiates the anabolic pathway of 6-MP. nih.govresearchgate.net |

| Inosine Monophosphate Dehydrogenase (IMPDH) | Thioinosine Monophosphate (TIMP) | Thioxanthosine Monophosphate (TXMP) | A rate-limiting step in the conversion to thioguanine nucleotides. nih.govnih.gov |

| Guanosine Monophosphate Synthetase (GMPS) | Thioxanthosine Monophosphate (TXMP) | Thioguanine Monophosphate (TGMP) | Forms the first thioguanine nucleotide. nih.govresearchgate.net |

| Kinases | Thioguanine Monophosphate (TGMP) | Thioguanine Diphosphate (TGDP) | Further phosphorylation towards active metabolites. tandfonline.com |

| Kinases | Thioguanine Diphosphate (TGDP) | Thioguanine Triphosphate (TGTP) | Formation of a key active metabolite. nih.govnih.gov |

Catabolic Pathways and Inactivation Mechanisms

The inactivation of thiopurine metabolites is as critical as their activation, preventing the accumulation of potentially toxic compounds. This process is primarily carried out through two major pathways: oxidative metabolism and methylation.

Oxidative Metabolism to Thiouric Acid (TUA)

A significant catabolic pathway for thiopurines involves their oxidation to 6-thiouric acid (6-TUA), an inactive metabolite that is readily excreted in the urine. nih.govyoutube.comresearchgate.net This oxidative process is mediated by a family of enzymes known as molybdoflavoenzymes. nih.govsigmaaldrich.com

The conversion of thiopurines to 6-TUA is a sequential process involving intermediate metabolites, with 6-thioxanthine (B131520) (6-TX) being a key intermediate. nih.govsigmaaldrich.com Two major enzymes, xanthine (B1682287) oxidase (XO) and aldehyde oxidase (AO), are involved in this hydroxylation process. jst.go.jpnih.gov

Xanthine Oxidase (XO): This enzyme is heavily involved in the metabolism of 6-mercaptopurine (6-MP), a precursor to this compound. nih.govnih.gov XO catalyzes the oxidation of 6-MP to 6-TX and further to 6-TUA. nih.govsigmaaldrich.com Studies have shown that both AO and XO contribute to the formation of 6-TX from 6-MP, but only XO is responsible for the subsequent conversion of 6-TX to 6-TUA. sigmaaldrich.com XO is found in the liver and intestines and plays a significant role in the first-pass metabolism of oral thiopurines. nih.govnih.gov

The relative contributions of XO and AO can be distinguished using specific inhibitors. For example, febuxostat (B1672324) is an inhibitor of XO, while raloxifene (B1678788) can inhibit AO. sigmaaldrich.comjst.go.jp

Xanthine dehydrogenase (XDH) is another important enzyme in the xanthine oxidoreductase family. nih.gov It is interconvertible with XO and preferentially uses NAD+ as an electron acceptor. nih.govwikipedia.org XDH has been shown to contribute to the production of both the 6-TX intermediate and the final product, 6-TUA, from 6-MP in the presence of NAD+ in human liver cytosol. nih.govsigmaaldrich.com This indicates that both the oxidase and dehydrogenase forms of the enzyme are active in the catabolism of thiopurines.

Methylation Pathways

Alongside oxidation, methylation is a crucial pathway for the inactivation and metabolism of thiopurines.

Thiopurine S-methyltransferase (TPMT) is a key enzyme that catalyzes the S-methylation of thiopurine compounds, including 6-mercaptopurine and its derivatives. wikipedia.orgresearchgate.net This process involves the transfer of a methyl group from S-adenosyl-L-methionine to the sulfur atom of the thiopurine, resulting in the formation of S-methylated metabolites such as 6-methylmercaptopurine (B131649) (6-MMP). researchgate.netwikipedia.org

TPMT is a cytoplasmic enzyme, and its activity is subject to genetic polymorphism. gpnotebook.comnih.gov Individuals can have high, intermediate, or low TPMT activity, which significantly impacts how they metabolize thiopurine drugs. gpnotebook.comtesting.com Those with low or absent TPMT activity are at a higher risk of accumulating active thiopurine metabolites, which can lead to toxicity. wikipedia.orggpnotebook.com Conversely, individuals who preferentially metabolize thiopurines via the TPMT pathway are sometimes referred to as "shunters" and may have higher levels of methylated metabolites like 6-methylmercaptopurine nucleotides (MMPNs). nih.govashpublications.org

The measurement of TPMT activity or genotyping for TPMT variants is often performed before initiating thiopurine therapy to identify patients at risk for adverse effects. gpnotebook.comtesting.com The levels of 6-methylmercaptopurine metabolites can be monitored in patients to help guide therapy. nih.gov

Formation of Methylthioinosine Monophosphate (MTIMP) and its Phosphorylated Forms (MTIDP, MTITP)

A crucial step in the metabolism of thiopurines is the methylation of 6-thioinosine monophosphate (TIMP) by the enzyme thiopurine S-methyltransferase (TPMT). nih.gov This reaction yields methylthioinosine monophosphate (meTIMP), also known as 6-methylthiopurine 5'-monophosphate ribonucleotide. hmdb.ca The formation of meTIMP is significant as it is a potent inhibitor of de novo purine (B94841) synthesis. nih.govresearchgate.net This inhibition leads to a decrease in the levels of adenine (B156593) and guanine nucleotides, which contributes to the cytotoxic effects of thiopurines. nih.gov

The concentration of meTIMP has been shown to increase in proportion to the concentration of its precursor, methylmercaptopurine ribonucleoside (Me-MPR). nih.gov High concentrations of meTIMP can also inhibit the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP), a key molecule in nucleotide synthesis. nih.gov However, at lower concentrations of Me-MPR, the inhibition of de novo purine synthesis by meTIMP can lead to an accumulation of PRPP, which in turn can increase the levels of pyrimidine (B1678525) nucleotides. nih.gov

Other Catabolic Routes (e.g., Guanine Deaminase)

While the primary metabolic pathways for thiopurines involve TPMT and the subsequent formation of thioguanine nucleotides (TGNs) and methylated metabolites, other catabolic routes also play a role. One such enzyme is guanine deaminase (GDA), which is responsible for the hydrolytic deamination of guanine to xanthine. nih.govabcam.com While the direct action of GDA on this compound is not extensively detailed, its role in the broader purine metabolism suggests a potential for interaction. GDA's activity on guanine and its analogs is a critical aspect of purine homeostasis. frontiersin.org

Another significant catabolic pathway involves the enzyme xanthine oxidase (XO), which converts 6-mercaptopurine to the inactive metabolite 6-thiouric acid. nih.govnih.gov This pathway competes with the activation pathways leading to the formation of TGNs and meTIMP. nih.gov

Investigation of In Vivo Metabolic Fates and Uncharted Pathways

The in vivo metabolism of thiopurines is complex and can be influenced by a variety of factors, leading to different metabolic profiles among individuals. Research into the metabolic fate of these compounds is ongoing, with a focus on identifying previously uncharted pathways and understanding the interplay between different metabolic enzymes.

Studies have investigated the role of various genes in thiopurine metabolism beyond the well-established TPMT. For instance, genetic variants in inosine triphosphate pyrophosphatase (ITPA) and Nudix (nucleoside diphosphate linked moiety X)-type motif 15 (NUDT15) have been associated with altered thiopurine metabolism and toxicity. nih.govfrontiersin.org Variants in ITPA can lead to the accumulation of the potentially toxic metabolite thio-ITP. nih.gov Similarly, loss-of-function variants in NUDT15 can result in the accumulation of the active metabolite thioguanosine triphosphate (TGTP), leading to haemotoxicity. nih.gov

Furthermore, research has explored the impact of other genes such as those encoding xanthine dehydrogenase (XDH), and various transporters on thiopurine metabolism and clinical outcomes. nih.gov The expression of multiple genes within the thiopurine metabolic pathway can collectively influence a patient's response to treatment. nih.gov

Influence of Genetic and Environmental Factors on Metabolic Enzyme Activity

The activity of enzymes involved in thiopurine metabolism is not uniform across all individuals. Both genetic and environmental factors can significantly influence enzyme function, leading to variations in drug metabolism and response.

Implications of Polymorphisms in Thiopurine Methyltransferase (TPMT) on Metabolite Ratios and Flux

Genetic polymorphisms in the TPMT gene are a well-established factor influencing thiopurine metabolism. nih.gov These polymorphisms can lead to decreased or deficient TPMT enzyme activity. nih.gov Individuals with reduced TPMT activity metabolize thiopurines less efficiently via the methylation pathway, leading to a shift in metabolism towards the production of cytotoxic 6-thioguanine nucleotides (TGNs). bmj.comresearchgate.net

This alteration in metabolic flux results in higher TGN levels and lower levels of methylated metabolites like 6-methylmercaptopurine (6-MMP) and meTIMP. nih.govresearchgate.net The ratio of TGNs to methylated metabolites is therefore significantly influenced by an individual's TPMT genotype. nih.gov Patients with heterozygous or homozygous mutations for low TPMT activity are at a higher risk of developing severe myelosuppression due to the accumulation of TGNs. bmj.comnih.gov Conversely, individuals with unusually high TPMT activity may preferentially produce methylated metabolites, potentially leading to lower efficacy and an increased risk of hepatotoxicity. bmj.comnih.gov

The frequency of TPMT gene mutations varies among different populations. mdpi.com For instance, the TPMT *3A allele is more prevalent in some populations, while the TPMT *3C allele is more common in others. researchgate.net

Table 1: Influence of TPMT Polymorphisms on Thiopurine Metabolite Levels

| TPMT Genotype | TPMT Activity | TGN Levels | 6-MMP Levels |

| Wild-type | Normal | Normal | Normal |

| Heterozygous | Intermediate | High | Low |

| Homozygous Mutant | Deficient | Very High | Very Low |

| High Activity | High | Low | High |

This table provides a generalized overview. Actual metabolite levels can vary based on multiple factors.

Biochemical Interactions Affecting Thiopurine Metabolism

The metabolism of thiopurines can be significantly altered by the co-administration of other drugs that modulate the activity of key metabolic enzymes. These interactions can have profound effects on the metabolic profile of thiopurines, influencing both their efficacy and toxicity.

Effects of Enzyme Modulators (e.g., Xanthine Oxidase Inhibitors, Aminosalicylates) on Metabolic Profiles

Xanthine Oxidase Inhibitors: Xanthine oxidase (XO) is a key enzyme in the catabolism of 6-mercaptopurine to the inactive metabolite 6-thiouric acid. nih.gov Inhibitors of XO, such as allopurinol, block this pathway, leading to a redirection of 6-mercaptopurine metabolism. nih.gov This results in an increased production of both TGNs and methylated metabolites. nih.govnih.gov

The co-administration of an XO inhibitor with a thiopurine can be a therapeutic strategy to optimize treatment in patients who preferentially metabolize thiopurines towards the methylated pathway (shunters), characterized by high 6-MMP levels and sub-therapeutic TGN levels. nih.gov By inhibiting XO, the metabolic flux is shifted towards the formation of the active TGNs, potentially improving therapeutic response. nih.gov

Aminosalicylates: Aminosalicylates, such as 5-aminosalicylic acid (5-ASA), are commonly used in the treatment of inflammatory bowel disease. Several studies have shown that aminosalicylates can inhibit TPMT activity. nih.govnih.gov This inhibition leads to an increase in TGN levels and a decrease in the levels of methylated metabolites. nih.gov The clinical significance of this interaction is still under investigation, but it highlights another layer of complexity in the biochemical interactions affecting thiopurine metabolism. nih.gov

Table 2: Effects of Enzyme Modulators on Thiopurine Metabolite Profiles

| Modulator | Target Enzyme | Effect on TGN Levels | Effect on 6-MMP Levels |

| Xanthine Oxidase Inhibitors (e.g., Allopurinol) | Xanthine Oxidase | Increase | Increase (initially, then may decrease with dose adjustment) |

| Aminosalicylates (e.g., 5-ASA) | Thiopurine S-methyltransferase (TPMT) | Increase | Decrease |

This table summarizes the general effects of these modulators. The actual impact can be patient-specific.

Molecular Mechanisms of Biological Activity

Interaction with Nucleic Acid Synthesis and Function

Thiopurine metabolites exert their primary effects by disrupting the synthesis and function of DNA and RNA. This interference occurs through two main pathways: the direct inhibition of the de novo purine (B94841) synthesis pathway and the incorporation of fraudulent nucleotides into nucleic acid chains.

Inhibition of De Novo Purine Biosynthesis

A key mechanism of action for thiopurine metabolites is the potent inhibition of de novo purine synthesis, the metabolic pathway that builds purine nucleotides from simpler precursors. hmdb.ca Following administration, 6-mercaptopurine (B1684380) (6-MP) is metabolized into several compounds, including 6-methylmercaptopurine (B131649) ribonucleotides (MMPR), also known as methyl-thioinosine monophosphate (MeTIMP). researchgate.netnih.gov These methylated metabolites are powerful inhibitors of glutamine-5-phosphoribosylpyrophosphate amidotransferase (PPAT), the enzyme that catalyzes the first committed step in the purine synthesis pathway. hmdb.caresearchgate.net By blocking this crucial enzyme, MMPRs effectively shut down the production of new purine nucleotides, such as adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), thereby depriving the cell of essential building blocks for DNA and RNA synthesis and leading to cytotoxic effects. researchgate.nethopkinsarthritis.org

Incorporation of Thionucleotides into DNA and RNA

Beyond inhibiting purine production, the metabolic products of 6-MP can be incorporated directly into nucleic acids. 6-MP can be converted to 6-thioguanine (B1684491) nucleotides (6-TGNs), including 6-thioguanosine (B559654) triphosphate (6-TGTP) and 6-thio-deoxyguanosine triphosphate (dGTP). nih.govresearchgate.net These thionucleotides are recognized by cellular polymerases and are incorporated as fraudulent bases into elongating strands of RNA and DNA, respectively. nih.govresearchgate.net This incorporation is a critical source of cellular damage, as the presence of these unnatural bases compromises the structural integrity and function of nucleic acids. researchgate.netnih.gov

Impact on DNA Replication and Repair Enzyme Function

The presence of thiopurine analogs within the DNA strand has profound consequences for DNA replication and repair. The incorporation of 6-thioguanine (6-TG) into the DNA template can stall DNA polymerase, thereby inhibiting the process of replication. nih.gov Furthermore, the incorporation of these fraudulent bases triggers cellular DNA mismatch repair (MMR) systems. However, the attempt to repair the DNA containing 6-TG can lead to futile repair cycles, which can culminate in the induction of cell death. The incorporation of thio-deoxyguanosine triphosphate specifically inhibits the function of several enzymes involved in the DNA replication and repair process. nih.gov

Induction of DNA Damage (e.g., Single Strand Breaks, DNA-Protein Cross-links, Chromatid Exchanges)

The integration of thionucleotides into the genetic material is a direct cause of significant DNA damage. The presence of these analogs makes the DNA more susceptible to damage, such as the formation of single-strand breaks. nih.govnih.gov The cellular machinery's attempts to process the abnormal DNA can also result in more complex lesions, including DNA-protein cross-links and sister chromatid exchanges. nih.govnih.gov This accumulation of DNA damage can overwhelm the cell's repair capacity, ultimately triggering apoptotic pathways and leading to cell death.

Cellular Energetics and Metabolic Reprogramming

The disruption of purine metabolism by thiopurine analogs extends to the energetic status of the cell. Purine nucleotides, particularly adenosine triphosphate (ATP), are the primary currency of cellular energy.

Mechanisms of ATP Synthesis Inhibition

Data Tables

Table 1: Effects of Key 6-Mercaptopurine Metabolites

| Metabolite | Primary Mechanism | Target Enzyme/Process | Cellular Outcome |

|---|---|---|---|

| 6-Methylmercaptopurine Ribonucleotides (MMPR/MeTIMP) | Inhibition of de novo purine synthesis | Phosphoribosyl Pyrophosphate Amidotransferase (PPAT) | Depletion of purine nucleotides, cytotoxicity. researchgate.net |

| 6-Thioguanine Nucleotides (6-TGNs) | Incorporation into DNA and RNA | DNA and RNA Polymerases | Induction of DNA damage, replication inhibition, apoptosis. nih.gov |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 6,8-Dihydroxy-2-methylmercaptopurine | - |

| 6-Mercaptopurine | 6-MP |

| 6-Thioguanine | 6-TG |

| 6-Thioguanine Nucleotides | 6-TGNs |

| 6-Methylmercaptopurine | 6-MMP |

| 6-Methylmercaptopurine Ribonucleotides | MMPR |

| Methyl-thioinosine monophosphate | MeTIMP |

| 6-thioguanosine triphosphate | 6-TGTP |

| Adenosine Monophosphate | AMP |

| Guanosine Monophosphate | GMP |

| Inosinic Acid / Thioinosinic Acid | IMP / TIMP |

| Adenosine Triphosphate | ATP |

Modulation of Glucose and Glutamine Metabolic Fluxes

There is currently no available scientific data describing how this compound modulates the metabolic fluxes of glucose and glutamine. For its parent compound, 6-MP, studies have shown it can inhibit glycolytic and glutaminolytic fluxes, leading to energetic distress in proliferating T cells. nih.gov However, it is unknown if the dihydroxylated metabolite shares these properties.

Regulation of Intracellular Metabolic Checkpoints (e.g., mTOR, AMPK, HIF-1α, Myc)

The influence of this compound on key intracellular metabolic checkpoints such as mTOR, AMPK, HIF-1α, and Myc has not been documented. Research indicates that 6-MP can inhibit the mTOR signaling pathway and modify the transcriptional activity of HIF-1α. nih.gov Without direct studies, the activity of its dihydroxylated metabolite in these critical regulatory pathways remains speculative.

Influence on Cell Cycle Progression and Programmed Cell Death Pathways

Scientific literature lacks information on the effects of this compound on cell cycle progression and programmed cell death.

Mechanisms of Apoptosis Induction

There are no specific studies detailing the mechanisms by which this compound might induce apoptosis. The parent compound, 6-MP, is known to promote apoptosis in proliferating T cells, in part by its incorporation into DNA and subsequent DNA damage. nih.govnih.gov Whether this compound retains, loses, or modifies this pro-apoptotic capability is an open question.

Effects on Cellular Proliferation Regulation

The direct effects of this compound on the regulation of cellular proliferation have not been investigated. 6-MP exerts profound antiproliferative effects, which is central to its therapeutic use. nih.gov The impact of its dihydroxylated metabolite on this crucial cellular process is yet to be determined.

Enzyme Inhibition and Modulation

The profile of this compound as an enzyme inhibitor or modulator is not described in the available literature.

Inhibition of Phosphoribosyl Pyrophosphate Amidotransferase

There is no evidence to suggest that this compound inhibits phosphoribosyl pyrophosphate amidotransferase. Metabolites of 6-MP, specifically the methylated ribonucleotides (6-MMPRs), are known to inhibit this key enzyme of de novo purine synthesis. elsevierpure.com However, the inhibitory potential of the dihydroxylated form has not been reported.

Inhibition of Nerve Growth Factor-Activated Protein Kinase N

Research into purine analogs has identified them as inhibitors of various protein kinases. nih.govtmu.edu.twresearchgate.nettmu.edu.twnih.gov Specifically, the analog 6-methylmercaptopurine riboside (6-MMPR) has been demonstrated to be a highly potent and selective inhibitor of Nerve Growth Factor (NGF)-activated Protein Kinase N (PKN). bohrium.comnih.govcapes.gov.br

PKN is a serine protein kinase activated by NGF and other agents in various cell lines. bohrium.comnih.gov In vitro studies have shown that 6-MMPR inhibits NGF-stimulated PKN activity with an apparent inhibitor constant (Ki) of approximately 5 nM. bohrium.comnih.govcapes.gov.br This potency is about 1,000-fold lower than that of 6-thioguanine, another purine analog that also inhibits PKN. bohrium.com The presence of the methyl and riboside groups on the molecule is crucial for this high potency, as similar compounds lacking these features are significantly less effective inhibitors. bohrium.comnih.gov Further studies highlighted the selectivity of 6-MMPR, as it showed no inhibitory effect on six other purified protein kinases. bohrium.comnih.gov

| Compound | Target Enzyme | Apparent Ki | Potency Comparison |

| 6-Methylmercaptopurine Riboside (6-MMPR) | Protein Kinase N (PKN) | ~5 nM | ~1,000-fold more potent than 6-Thioguanine |

| 6-Thioguanine | Protein Kinase N (PKN) | ~6 µM | - |

| 2-Aminopurine | Protein Kinase N (PKN) | - | Less potent than 6-Thioguanine |

Competitive Inhibition of Purine Phosphoribosyltransferases (e.g., Guanine (B1146940) Phosphoribosyltransferase, Hypoxanthine (B114508) Phosphoribosyltransferase)

The purine analog 6-mercaptopurine (6-MP) is known to function as a competitive inhibitor of key enzymes in the purine salvage pathway. nih.govnih.govscispace.com This pathway is critical for recycling purines for nucleotide synthesis. patsnap.com

Specifically, 6-MP competes with the natural purine bases hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.govnih.govwikipedia.orgyoutube.com By doing so, it competitively inhibits Guanine Phosphoribosyltransferase and Hypoxanthine Phosphoribosyltransferase activities. nih.govnih.gov This inhibition disrupts the conversion of hypoxanthine and guanine into their respective nucleotides, inosine (B1671953) monophosphate (IMP) and guanosine monophosphate (GMP). patsnap.com However, 6-MP does not inhibit adenine (B156593) phosphoribosyltransferase. nih.govnih.gov Studies on Ehrlich ascites-tumor cells, including strains resistant to 6-MP, have shown that the Michaelis constants and inhibitor constants of these enzymes were not significantly different between sensitive and resistant cells, suggesting that resistance in those cases was not due to changes in the enzymes themselves. nih.govnih.gov

| Compound | Enzyme Inhibited | Type of Inhibition | Enzyme Not Inhibited |

| 6-Mercaptopurine (6-MP) | Guanine Phosphoribosyltransferase | Competitive | Adenine Phosphoribosyltransferase |

| 6-Mercaptopurine (6-MP) | Hypoxanthine Phosphoribosyltransferase | Competitive | Adenine Phosphoribosyltransferase |

Regulation of Rac1 Activity and T-cell Processes

The immunosuppressive effects of the prodrug azathioprine (B366305) are mediated through its metabolites, including 6-mercaptopurine and ultimately 6-thioguanine nucleotides (6-TGNs) . nih.govnih.gov A key molecular mechanism underlying these effects is the specific targeting of the small GTPase Rac1 in T lymphocytes. nih.govnih.govjci.orgjci.org

In activated T-cells, the metabolite 6-thioguanine triphosphate (6-Thio-GTP) acts as a fraudulent GTP analog. nih.govnih.gov It binds to Rac1 in place of GTP, a process that is dependent on CD28 costimulation. nih.govnih.govjci.org This binding leads to a specific blockade of Rac1 activation. nih.govnih.govoup.com The accumulation of the inactive 6-Thio-GDP-loaded Rac1 protein over time effectively converts a costimulatory signal into an apoptotic one. nih.govoup.com

The inhibition of Rac1 activation suppresses its downstream signaling pathways, including the activation of mitogen-activated protein kinase kinase (MEK) and NF-κB, which ultimately leads to a mitochondrial pathway of T-cell apoptosis. nih.govnih.govjci.org This targeted disruption of Rac1 function in T-cells is considered a critical component of the therapeutic immunosuppressive action of thiopurines. nih.govresearchgate.net

Investigation of Other Biological Activities (e.g., Anti-Viral Effects, Angiogenesis Modulation)

Beyond the mechanisms described above, purine analogs have been investigated for a range of other biological effects, notably antiviral and anti-angiogenic activities.

Anti-Viral Effects

The thiopurine nucleoside analog 6-methylmercaptopurine riboside (6MMPr) has demonstrated notable antiviral activity against several viruses in vitro. nih.govnih.govmdpi.com Research has shown that 6MMPr can effectively block the replication of the Zika virus (ZIKV), a member of the Flaviviridae family. nih.gov In both epithelial (Vero) and human neuronal (SH-SY5Y) cell lines, 6MMPr reduced ZIKV production by over 99% in a dose- and time-dependent manner. nih.gov

Further studies have demonstrated the antiviral potential of 6MMPr against other viruses. mdpi.comresearchgate.net It has shown inhibitory effects against canine distemper virus (CDV), where it was found to be 3.3 times less toxic than ribavirin (B1680618) and reduced viral RNA copies by 94% at high concentrations. researchgate.net The addition of a riboside group to 6-methylmercaptopurine appears crucial for its antiviral potency, increasing its inhibition of Bovine Viral Diarrhea Virus (BVDV) by more than 500 times compared to the base compound. mdpi.com

| Compound | Virus | Cell Line | Key Finding |

| 6-Methylmercaptopurine Riboside (6MMPr) | Zika Virus (ZIKV) | Vero, SH-SY5Y | >99% reduction in viral production. nih.gov |

| 6-Methylmercaptopurine Riboside (6MMPr) | Canine Distemper Virus (CDV) | VEROdogSLAM | Reduced viral RNA by 94%; 6 times higher selectivity index than Ribavirin. researchgate.net |

| 6-Methylmercaptopurine Riboside (6MMPr) | Bovine Viral Diarrhea Virus (BVDV) | - | >500-fold more potent than 6-methylmercaptopurine base. mdpi.com |

Angiogenesis Modulation

The formation of new blood vessels, or angiogenesis, is a critical process in tumor growth. The purine analog 6-methylmercaptopurine riboside (6-MMPR) has been shown to possess potent anti-angiogenic properties. nih.gov Research indicates that 6-MMPR can inhibit both the early and late phases of the angiogenesis process. nih.gov

In vitro, 6-MMPR was found to inhibit the proliferation of endothelial cells induced by fibroblast growth factor-2 (FGF2) and to prevent the formation of capillary-like structures. nih.gov The mechanism for this appears to involve the inhibition of FGF2-induced intracellular signaling, specifically by blocking the phosphorylation of extracellular signal-regulated kinase-2 (ERK2). nih.gov In vivo studies confirmed these findings, where 6-MMPR inhibited vascularization in the chick embryo chorioallantoic membrane and even caused the regression of newly formed blood vessels in the rabbit cornea. nih.gov Other related purine analogs, such as 6-methylmercaptopurine and 2-aminopurine, were found to be ineffective in these assays, highlighting the specific activity of 6-MMPR. nih.gov

Advanced Analytical and Methodological Approaches for Research

Chromatographic Techniques for Compound and Metabolite Profiling

Chromatography is a cornerstone for the separation and analysis of 6,8-Dihydroxy-2-methylmercaptopurine and its metabolic derivatives. The complexity of biological samples requires robust methods to isolate and measure these specific analytes.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Methods (e.g., Absorbance Detection)

High-Performance Liquid Chromatography (HPLC) is a principal technique for the quantification of thiopurine metabolites from biological samples like red blood cells. springernature.commdpi.com Methodologies have been developed for the simultaneous determination of multiple thiopurine metabolites, which would be applicable for the analysis of this compound.

A typical HPLC method involves a reverse-phase C18 column with a gradient mobile phase, for instance, a mixture of potassium dihydrogen phosphate (B84403) buffer and methanol. springernature.com Detection is commonly performed using a UV detector, with specific wavelengths chosen for optimal absorbance of the target compounds. For example, in the analysis of related thiopurine metabolites, wavelengths are often set between 303 nm and 343 nm. scielo.br

The validation of these HPLC methods is critical and includes assessing linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. figshare.comnih.gov Linearity is typically established over a concentration range relevant to expected sample concentrations, with correlation coefficients greater than 0.99 being desirable. nih.gov The limit of quantification (LOQ) is another key parameter, with established methods for related compounds achieving LOQs in the picomolar range per 8 x 10^8 red blood cells. nih.gov

Table 1: Example HPLC Method Parameters for Thiopurine Metabolite Analysis

| Parameter | Value/Condition |

| Column | C18 reverse-phase, 150 x 4.6 mm |

| Mobile Phase | Gradient of 0.02 M KH2PO4 and Methanol |

| Flow Rate | 0.85 mL/min |

| Detection | UV Absorbance |

| Injection Volume | 50 µL |

This table presents a generalized set of parameters based on methods for related thiopurine compounds and would require specific optimization for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and selectivity for the identification and quantification of thiopurine metabolites. nih.govannlabmed.org These methods are particularly valuable for analyzing complex biological matrices where co-eluting substances can interfere with traditional HPLC-UV detection.

In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized, typically using an electrospray ionization (ESI) source, and then fragmented. The specific mass-to-charge (m/z) ratios of the precursor and product ions are monitored, providing a high degree of specificity. For instance, in the analysis of 6-mercaptopurine (B1684380) and its metabolites, specific multiple reaction monitoring (MRM) transitions are used for quantification. ukm.my

Sample preparation for LC-MS analysis often involves protein precipitation with agents like perchloric acid, followed by acid hydrolysis to convert nucleotide metabolites to their corresponding bases. The use of isotopically labeled internal standards is a common practice to ensure high accuracy and precision by correcting for matrix effects and variations in instrument response. nih.gov

Table 2: Key Parameters in LC-MS/MS Method Development for Thiopurine Metabolites

| Parameter | Description |

| Ionization Mode | Positive or negative ion mode, optimized for the analyte. |

| MRM Transitions | Specific precursor-to-product ion transitions for the target analyte and internal standard. |

| Collision Energy | Optimized to achieve efficient fragmentation of the precursor ion. |

| Linear Range | The concentration range over which the method is accurate and precise. |

| Extraction Recovery | The efficiency of the analyte extraction from the sample matrix. |

Specific values for these parameters would need to be determined experimentally for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

While HPLC and LC-MS are the predominant techniques for non-volatile thiopurine metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) could be employed for the analysis of any volatile derivatives or degradation products of this compound. This would typically require a derivatization step to increase the volatility and thermal stability of the analyte. Although specific GC-MS methods for this compound are not documented in the provided context, the general principles of GC-MS would apply.

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for the structural elucidation and monitoring of reactions involving this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring

UV-Visible spectroscopy is a valuable tool for monitoring chemical reactions by observing changes in the absorbance of light. Purine (B94841) derivatives, including this compound, exhibit characteristic UV absorbance spectra due to their aromatic ring systems. The position and intensity of absorption bands are influenced by the substituents on the purine ring and the solvent environment.

For reaction monitoring, the appearance of a product or disappearance of a reactant can be tracked by measuring the absorbance at a specific wavelength over time. For instance, the UV spectrum of xanthine (B1682287), a related dihydroxypurine, shows distinct absorption maxima that can be used for its quantification. Similarly, the synthesis or degradation of this compound could be monitored by identifying a unique wavelength where its absorbance differs significantly from other components in the reaction mixture.

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy provides detailed information about the functional groups present in a molecule, making it a powerful tool for structural elucidation. The IR spectrum of a purine derivative will show characteristic absorption bands corresponding to the stretching and bending vibrations of its various bonds, such as N-H, C-H, C=N, C=C, and C-S. nih.gov

The analysis of the IR spectra of known purine compounds can aid in the identification of this compound. For example, the presence of hydroxyl groups would be indicated by broad absorption bands in the O-H stretching region (around 3200-3600 cm⁻¹). The C=O stretching vibrations in the dihydroxy form would also give rise to strong absorption bands. The region between 8.5 and 13 µm (approximately 1176 to 769 cm⁻¹) is often dissimilar among different purine derivatives and can be useful for differentiation and identification. nih.gov

Nuclear Magnetic Resonance (NMR) Assay for Definitive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including novel thiopurine derivatives. By providing detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C), NMR confirms the molecular structure, identifies impurities, and can reveal tautomeric forms in solution.

For a compound such as this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.

¹H NMR Spectroscopy: This technique would identify all unique protons in the molecule. Expected signals would include those from the methyl group of the methylmercapto moiety (-S-CH₃), and any protons on the purine ring, if present. The chemical shift (δ, in ppm), signal multiplicity (e.g., singlet, doublet), and integration (relative number of protons) of each peak provide critical structural information.

¹³C NMR Spectroscopy: This provides a signal for each unique carbon atom in the molecule, including the carbons of the purine core, the methyl carbon, and any other carbon atoms.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. For instance, Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations, which is crucial for piecing together the molecular framework.

While specific spectra for this compound are not publicly documented, research on related compounds demonstrates the power of this technique. For example, NMR spectroscopy, in conjunction with mass spectrometry and infrared spectroscopy, was used to identify 4-amino-5-(methylthio)carbonyl imidazole (B134444), a degradation product of 6-methylmercaptopurine (B131649) (Me6-MP) nucleotides formed during acid hydrolysis. nih.gov This highlights NMR's crucial role in confirming the identity and stability of thiopurine metabolites under various experimental conditions.

Biochemical and Cell-Based Assays for Mechanistic Studies

To understand how this compound interacts with biological systems, a range of biochemical and cell-based assays are employed. These assays investigate its enzymatic processing, its effects on cellular health and proliferation, and its influence on gene expression.

The metabolic pathway of thiopurines is governed by a key set of enzymes. Determining whether this compound acts as a substrate or inhibitor for these enzymes is fundamental to predicting its pharmacological activity and potential toxicity.

Phosphoribosyltransferases: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a critical enzyme in the purine salvage pathway that activates many thiopurines by converting them into their corresponding nucleotide forms. An in vitro HGPRT activity assay would typically involve incubating the compound with purified HGPRT and the co-substrate phosphoribosyl pyrophosphate (PRPP). The reaction's progress can be monitored by quantifying the formation of the nucleotide product using techniques like HPLC. Studies on related compounds have shown that structural modifications can dramatically affect HGPRT activity. For instance, while 6-mercaptopurine is readily converted to its nucleotide by HGPRT, 6-methylmercaptopurine is not a substrate for the enzyme, suggesting the methylthio group may prevent activation via this pathway. maastrichtuniversity.nl This has significant implications for how a compound like this compound might be metabolized.

Methyltransferases: Thiopurine S-methyltransferase (TPMT) is a key enzyme that deactivates thiopurines by methylation. nih.gov Genetic variations in the TPMT gene lead to different enzyme activity levels, which significantly impacts thiopurine toxicity and efficacy. ncl.ac.ukresearchgate.net TPMT activity is commonly measured in red blood cell lysates by incubating them with the thiopurine substrate and a methyl donor, S-adenosylmethionine (SAM). The production of the methylated metabolite, such as 6-methylmercaptopurine, is then quantified by LC-MS/MS. nih.gov Assessing the interaction of this compound with TPMT would be crucial to understanding its potential for inactivation and the likelihood of generating methylated metabolites.

Oxidases: Xanthine oxidase (XO) and aldehyde oxidase (AO) are molybdenum hydroxylases that catabolize purines and thiopurines into less active, more easily excreted forms, such as thiouric acid. nih.govnih.gov The activity of these enzymes with a novel thiopurine can be measured spectrophotometrically or by HPLC by monitoring the depletion of the substrate and the formation of oxidized products over time. nih.gov Kinetic parameters like the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) can be determined to assess the efficiency of the enzyme with the new substrate. researchgate.netnih.gov Studies have shown that the metabolic route is highly dependent on the thiopurine's structure; for example, 6-mercaptopurine is oxidized by XO to 6-thiouric acid via a 6-thioxanthine (B131520) intermediate, whereas 2-mercaptopurine (B1228145) is converted in a single step to 8-hydroxy-2-mercaptopurine. nih.gov The presence of dihydroxy groups on this compound makes its interaction with XO and AO a critical area of investigation.

Table 1: Kinetic Parameters of Wild-Type Xanthine Oxidase (XO) with Various Thiopurine Substrates This table presents data for related thiopurine compounds to illustrate the type of information generated from in vitro oxidase assays. Data for this compound is not available.

| Substrate | Kₘ (μM) | Vₘₐₓ (nmol/min/mg protein) | Intrinsic Clearance (CLᵢₙₜ, Vₘₐₓ/Kₘ) | Source |

|---|---|---|---|---|

| 6-Thioxanthine | 15.2 ± 1.9 | 14.4 ± 0.5 | 0.95 | researchgate.net |

| Xanthine | 1.5 ± 0.2 | 22.7 ± 0.7 | 15.1 | researchgate.net |

The MTT assay is a widely used colorimetric method to assess the effects of a compound on cell viability and proliferation. rndsystems.compromega.comchondrex.com It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

To evaluate this compound, various cell lines (e.g., cancer cell lines or immune cells) would be cultured in 96-well plates and exposed to a range of concentrations of the compound. After an incubation period, the MTT reagent is added, followed by a solubilizing agent (like DMSO) to dissolve the formazan crystals. The absorbance is then measured with a spectrophotometer, typically at a wavelength of around 570 nm. The results are used to generate a dose-response curve and calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%), providing a quantitative measure of its cytotoxic or cytostatic potential. nih.gov

Table 2: Generalized Protocol for an MTT Cell Proliferation Assay

| Step | Action | Details |

|---|---|---|

| 1 | Cell Seeding | Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight. |

| 2 | Compound Treatment | Treat cells with various concentrations of this compound and incubate for a defined period (e.g., 24, 48, or 72 hours). |

| 3 | Add MTT Reagent | Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. |

| 4 | Solubilize Formazan | Remove the MTT medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals. |

| 5 | Measure Absorbance | Read the absorbance of each well using a microplate reader at a wavelength of ~570 nm. |

| 6 | Data Analysis | Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value. |

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a powerful technique to measure the expression levels of specific genes. To investigate if this compound alters the expression of key metabolic enzymes, one could measure the mRNA levels of the HGPRT gene. origene.com A significant change in HGPRT expression could impact the cell's ability to activate thiopurine drugs.

The process involves treating cells with the compound, followed by the isolation of total RNA. This RNA is then reverse-transcribed into complementary DNA (cDNA). The qPCR is performed using specific primers designed to amplify a portion of the HGPRT cDNA, along with a fluorescent dye (like SYBR Green) that binds to double-stranded DNA. As the DNA is amplified, the fluorescence intensity increases, which is monitored in real-time. The expression level of HGPRT is typically normalized to that of a stable housekeeping gene (e.g., GAPDH) to control for variations in the amount of starting material. This analysis would reveal if the compound upregulates or downregulates the machinery responsible for its own potential activation. researchgate.net

Should this compound be metabolized into a thiopurine nucleotide, it could be incorporated into cellular RNA or DNA, a key mechanism of action for this class of drugs. TUC-seq DUAL (Thioguanosine and Thiouridine-to-Cytidine Conversion Sequencing) is a state-of-the-art method for evaluating mRNA lifetimes with high precision by tracking the incorporation of modified nucleosides. nih.govnih.gov

This technique involves the metabolic labeling of cells with two different nucleoside analogs in subsequent pulses, for example, 6-thioguanosine (B559654) (6sG) and 4-thiouridine (B1664626) (4sU). nih.govnih.govresearchgate.net After RNA isolation, specific chemical treatments convert the incorporated analogs into different bases that are misread during reverse transcription and sequencing. For instance, 6sG can be converted to a derivative that is read as adenine (B156593) (a G-to-A mutation), while 4sU is converted to cytosine (a U-to-C mutation). nih.govnih.gov By analyzing the resulting mutations in RNA sequencing data, researchers can precisely distinguish between newly synthesized and pre-existing RNA populations, allowing for accurate measurement of both mRNA synthesis and decay rates. This powerful approach could be adapted to determine if metabolites of this compound are integrated into nascent RNA and to quantify the resulting impact on transcriptome dynamics.

Computational and Theoretical Studies

Computational and theoretical approaches provide invaluable insights into the behavior of molecules at an atomic level, complementing experimental data. These methods can predict molecular properties, simulate interactions with proteins, and model metabolic pathways.

For this compound, methods like Density Functional Theory (DFT) could be used to calculate its electronic structure, stability, and optimal geometry. Such calculations can help predict its reactivity and potential interaction sites. Theoretical studies have been successfully applied to understand the enzymatic mechanisms of related compounds. For example, a DFT study of the oxidation of 6-mercaptopurine by xanthine oxidase elucidated the reaction mechanism, predicting the transition state structures and the path of electron transfer. nih.gov

Furthermore, dynamic computational models of entire metabolic pathways can be constructed. ncl.ac.uk These models integrate kinetic data from various enzymatic reactions to simulate the flow of metabolites through the network. A model of thiopurine metabolism could be used to predict the metabolic fate of this compound, estimating the relative concentrations of its potential downstream products and identifying key enzymatic control points.

Molecular Docking and Dynamics Simulations for Enzyme-Ligand Interactions

To understand how this compound might interact with biological targets, computational methods such as molecular docking and molecular dynamics simulations would be invaluable. These techniques could predict the binding affinity and mode of interaction of the compound with key enzymes involved in purine metabolism, such as xanthine oxidase or hypoxanthine-guanine phosphoribosyltransferase (HPRT). By comparing its predicted interactions with those of known thiopurines, researchers could gain initial insights into its potential biological activity.

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. For this compound, this would involve the systematic modification of its chemical structure to understand how different functional groups influence its activity. For instance, altering the substituents on the purine ring or the methylmercapto group could lead to the rational design of new analogs with improved potency, selectivity, or metabolic stability.

Future Directions and Emerging Research Avenues

Deeper Elucidation of Complex Intracellular Metabolic Networks and Their Regulation

The metabolic pathway of 6,8-Dihydroxy-2-methylmercaptopurine is central to its mechanism of action and is governed by the intricate network of enzymes in purine (B94841) metabolism. A thorough understanding of these pathways is essential for predicting its therapeutic outcomes and anticipating potential resistance. Future research will likely concentrate on identifying all enzymes involved in its metabolic processing.

Thiopurines, a related class of compounds, are metabolized by several enzymes, and their metabolic pathways can offer insights into the potential metabolism of this compound. Key enzymes in thiopurine metabolism include thiopurine S-methyltransferase (TPMT), xanthine (B1682287) oxidase (XO), and hypoxanthine-guanine phosphoribosyltransferase (HPRT). researchgate.netnih.gov The metabolism of thiopurines is complex, involving competing enzymatic pathways that result in various active and inactive metabolites. nih.gov For instance, TPMT activity is inversely correlated with the levels of active thiopurine metabolites. researchgate.net XO is another crucial enzyme, and its inhibition can alter the metabolic profile, increasing the concentration of active metabolites. cjhp-online.canih.gov High XO activity can lead to the inability to form detectable levels of active thiopurine metabolites. nih.gov The gut microbiome might also play a role in the metabolism of thiopurines, adding another layer of complexity. mfd.org.mknih.gov

Table 1: Key Enzymes in Thiopurine Metabolism and Their Potential Relevance to this compound

| Enzyme | Function in Thiopurine Metabolism | Potential Implication for this compound |

| Thiopurine S-methyltransferase (TPMT) | Catalyzes S-methylation, leading to inactive metabolites. researchgate.net | May be involved in the methylation of the mercapto group. |

| Xanthine Oxidase (XO) | Catabolizes 6-mercaptopurine (B1684380) to the inactive 6-thiouric acid. cjhp-online.canih.gov | Could be involved in the oxidation of the purine ring. |

| Hypoxanthine-guanine phosphoribosyltransferase (HPRT) | Activates thiopurines to their nucleotide forms. maastrichtuniversity.nl | May play a role in the activation of this compound. |

| Inosine (B1671953) monophosphate dehydrogenase (IMPDH) | Involved in the conversion of inosine monophosphate to guanosine (B1672433) monophosphate. maastrichtuniversity.nl | Could be a target for the active metabolites. |

| Nudix hydrolase 15 (NUDT15) | Dephosphorylates active thiopurine metabolites. frontiersin.org | May influence the levels of active metabolites. |

Advanced Structural Biology of Compound-Target Interactions for Rational Drug Design

Rational drug design relies on a detailed structural understanding of how a compound interacts with its molecular targets. Techniques such as X-ray crystallography and cryo-electron microscopy are vital for visualizing these interactions at an atomic level, which can inform the design of more potent and selective analogs. For example, understanding how a compound binds to its target can guide modifications to improve its therapeutic profile. nih.gov

In the context of related thiopurines, the metabolite 6-thio-GTP has been shown to target the Vav1/Rac1 signaling pathway. nih.gov Molecular modeling of the 6-thio-GTP molecule has been used to optimize the blockade of Rac1. nih.gov Such approaches could be applied to this compound to identify its direct molecular targets and understand the structural basis of its activity.

Development of Novel Analogs with Tailored Biochemical and Cellular Profiles

Insights from structural biology and metabolic studies can fuel the development of new analogs with customized properties. By strategically modifying the chemical structure of this compound, it may be possible to create derivatives with improved metabolic stability, target specificity, and cellular uptake.

For instance, a "designer" thiopurine analog, B-0N, was developed through rational drug design and showed a more potent induction of T cell apoptosis compared to 6-mercaptopurine. nih.gov This was achieved by modifying the 6-thio-GTP molecule to optimize the blockade of Rac1. nih.gov Similar strategies could be employed to generate a library of analogs of this compound, which could then be screened for desired biochemical and cellular effects.

Systems Biology Approaches to Understand Pleiotropic Cellular Effects

The cellular effects of this compound are likely to be diverse. Systems biology, which integrates genomics, proteomics, and metabolomics data, can offer a comprehensive view of the compound's impact on cellular function. nih.gov This approach allows for the analysis of global changes in gene expression, protein levels, and metabolite concentrations, potentially uncovering novel pathways and targets.

Systems biology approaches have been used to identify host-targeted therapeutics for viruses by integrating virus-host interactomes and network pharmacology. mdpi.com A similar methodology could be applied to understand the multifaceted effects of this compound, providing a deeper understanding of its mechanism of action and identifying potential new therapeutic applications.

Discovery and Validation of Biochemical Biomarkers for Mechanistic Pathway Analysis

The development of reliable biochemical biomarkers is crucial for the clinical advancement of this compound and its analogs. These biomarkers can offer insights into the compound's mechanism of action and therapeutic efficacy.

For thiopurines, metabolite levels of 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) (6-MMP) are used to monitor therapy. myhealthtoolkitex.comnih.gov Levels of 6-TGN are often correlated with therapeutic efficacy, while high levels of 6-MMP can be associated with toxicity. nih.gov Genetic biomarkers, such as polymorphisms in the TPMT and NUDT15 genes, are also used to predict patient response and risk of adverse effects. mfd.org.mknih.gov Future research on this compound should focus on identifying similar biomarkers, such as specific metabolites or genetic variants, to guide its therapeutic use.

Table 2: Potential Biomarkers for Thiopurine Therapy

| Biomarker Type | Example | Clinical Relevance |

| Metabolite Levels | 6-thioguanine nucleotides (6-TGN) | Correlates with therapeutic efficacy. nih.govnih.gov |

| Metabolite Levels | 6-methylmercaptopurine (6-MMP) | High levels associated with hepatotoxicity. nih.gov |

| Genetic Markers | TPMT gene variants | Predicts risk of myelosuppression. mfd.org.mk |

| Genetic Markers | NUDT15 gene variants | Associated with thiopurine toxicity, particularly in Asian populations. frontiersin.org |

| Cellular Markers | Rac1 activity | A downstream target of thiopurine action. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 6,8-Dihydroxy-2-methylmercaptopurine, and how can impurities be minimized?

- Methodology : Synthesis typically involves condensation reactions between thiourea derivatives and substituted pyrimidine/purine precursors under controlled pH and temperature. For example, thiomethylation of 6,8-dihydroxypurine intermediates using methylthio reagents (e.g., methyl iodide or dimethyl sulfate) in alkaline conditions .

- Impurity Control : Use HPLC (High-Performance Liquid Chromatography) with UV detection to monitor intermediate steps. Impurities like hypoxanthine analogs (common in purine synthesis) can be minimized via recrystallization in polar aprotic solvents (e.g., DMSO) .

Q. How should researchers validate the purity and structural identity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm methylthio (-SCH₃) and hydroxyl (-OH) group positions via ¹H and ¹³C NMR. Aromatic proton shifts in the purine ring should align with computational predictions (e.g., δ 8.2–8.5 ppm for H-2) .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion peaks match the theoretical mass (C₆H₆N₄O₂S: ~198.03 g/mol).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should deviate <0.3% from calculated values .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

- Case Study : Conflicting IC₅₀ values in enzyme inhibition assays (e.g., xanthine oxidase vs. purine nucleoside phosphorylase) may arise from buffer composition or assay interference.

- Solution :

Standardize assay conditions (pH 7.4, 37°C, ionic strength 150 mM).

Use isotopically labeled analogs (e.g., deuterated mercaptopurine derivatives) to track metabolic interference .

Validate results with orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays) .

Q. How can researchers design experiments to probe the metabolic stability of this compound in hepatic models?

- Methodology :

- In vitro Models : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactors. Monitor degradation via LC-MS/MS over 0–120 minutes.

- Key Parameters :

- Half-life (t₁/₂) : Calculate using first-order kinetics.

- CYP Enzyme Profiling : Use selective inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolizing enzymes .

- Data Interpretation : Compare metabolic rates with structurally similar purines (e.g., 6-mercaptopurine) to infer stability trends .

Data Presentation and Reproducibility

Q. What are the best practices for reporting spectroscopic data to ensure reproducibility?

- Guidelines :

- NMR : Include solvent, frequency, and reference peaks (e.g., TMS at 0 ppm). Assign all peaks using 2D experiments (COSY, HSQC) .

- Chromatography : Specify column type (C18, 5 µm), mobile phase (e.g., 0.1% formic acid in water/acetonitrile), and retention times .

- Table Example :

| Technique | Parameters | Observed Data |

|---|---|---|

| ¹H NMR | DMSO-d6, 400 MHz | δ 8.3 (s, 1H, H-2) |

| HRMS | ESI+ | m/z 199.0412 [M+H]⁺ |

Mechanistic and Pathway Analysis

Q. How can researchers investigate the role of this compound in modulating purine salvage pathways?

- Experimental Design :

Gene Knockdown : Use siRNA targeting key enzymes (e.g., HGPRT) in cell lines. Measure intracellular purine levels via LC-MS.

Isotope Tracing : Administer ¹⁵N-labeled adenine and track incorporation into ATP/ADP pools with/without the compound .

Computational Modeling : Perform molecular docking with enzymes like adenine phosphoribosyltransferase (APRT) to predict binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.